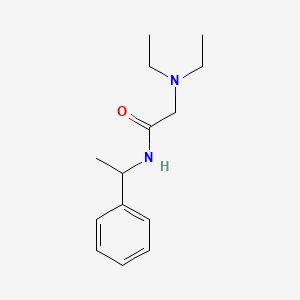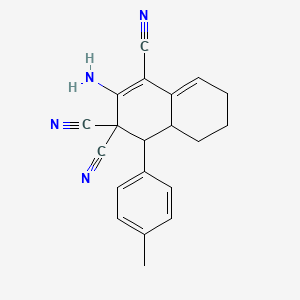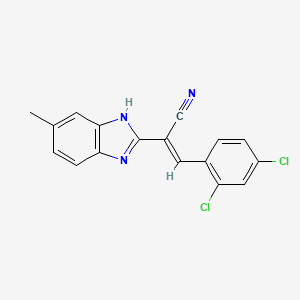![molecular formula C18H14BrN3O2S B11100998 4-{[(E)-(4-bromophenyl)methylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B11100998.png)
4-{[(E)-(4-bromophenyl)methylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(E)-1-(4-BROMOPHENYL)METHYLIDENE]AMINO}-N-(2-PYRIDYL)-1-BENZENESULFONAMIDE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a pyridyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-1-(4-BROMOPHENYL)METHYLIDENE]AMINO}-N-(2-PYRIDYL)-1-BENZENESULFONAMIDE typically involves the condensation of 4-bromobenzaldehyde with 2-aminopyridine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then reacted with benzenesulfonyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-1-(4-BROMOPHENYL)METHYLIDENE]AMINO}-N-(2-PYRIDYL)-1-BENZENESULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-{[(E)-1-(4-BROMOPHENYL)METHYLIDENE]AMINO}-N-(2-PYRIDYL)-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-{[(E)-1-(4-BROMOPHENYL)METHYLIDENE]AMINO}-N-(2-PYRIDYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The bromophenyl and pyridyl groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-N-(4-bromobenzylidene)aniline
- 4-Bromo-N-(4-bromophenyl)methylideneaniline
- 4-Bromo-N-(4-bromophenyl)methyleneaniline
Uniqueness
4-{[(E)-1-(4-BROMOPHENYL)METHYLIDENE]AMINO}-N-(2-PYRIDYL)-1-BENZENESULFONAMIDE is unique due to the presence of both the pyridyl and benzenesulfonamide groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential as a versatile compound in various research applications.
Properties
Molecular Formula |
C18H14BrN3O2S |
|---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
4-[(4-bromophenyl)methylideneamino]-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C18H14BrN3O2S/c19-15-6-4-14(5-7-15)13-21-16-8-10-17(11-9-16)25(23,24)22-18-3-1-2-12-20-18/h1-13H,(H,20,22) |
InChI Key |
ZHFBEWWQFFNPRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(phenylsulfanyl)phenyl]cyclohexanecarboxamide](/img/structure/B11100920.png)
![4-[((Z)-2-{2-[4-(2-{2-[(Z)-1-(4-{[(4-Nitrophenyl)sulfonyl]oxy}phenyl)methylidene]hydrazino}-2-oxoethyl)piperazino]acetyl}hydrazono)methyl]phenyl 4-nitro-1-benzenesulfonate](/img/structure/B11100934.png)

![2,2-dimethyl-5-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11100942.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[(2-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B11100947.png)
![2-({[4-(Acetylamino)phenyl]carbonyl}amino)-5-methylbenzoic acid](/img/structure/B11100952.png)
![(3,5-diphenyl-1H-pyrazol-1-yl){1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11100957.png)
![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11100962.png)
![(2E)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-thiazinane-6-carboxamide](/img/structure/B11100969.png)
![(2-{[(5-Methyl-2-furyl)methylene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B11100976.png)
![O-{3-[(4-ethoxyphenyl)carbamoyl]phenyl} benzylcarbamothioate](/img/structure/B11100983.png)


![1-methyl-4-[4-methyl-4-(tetrahydro-2H-pyran-2-yloxy)hex-2-yn-1-yl]piperazine](/img/structure/B11101017.png)
